molecular formula C11H13ClF3NO B2717900 (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride CAS No. 2287237-33-4

(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride

Cat. No.: B2717900
CAS No.: 2287237-33-4
M. Wt: 267.68
InChI Key: VBICUPWBVAIBQA-BAUSSPIASA-N
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Description

The compound is a derivative of morpholine . Morpholine is a common motif in pharmaceuticals and agrochemicals . The trifluoromethyl group attached to the phenyl ring is a common modification in medicinal chemistry, as it can greatly influence the chemical and pharmacological properties of a compound .


Molecular Structure Analysis

The compound likely contains a pyrrolidine ring, a common feature in many bioactive molecules, attached to a phenyl ring with a trifluoromethyl group .


Chemical Reactions Analysis

Trifluoromethyl groups are often introduced into molecules using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, (3S)-3-[4-(Trifluoromethyl)phenyl]morpholine, the predicted boiling point is 286.1±35.0 °C, and the predicted density is 1.209±0.06 g/cm3 .

Scientific Research Applications

Molecular Structures and Coordination Chemistry

Research on related molecules, such as phenyltetrel pyridine-2-olates, has been focused on understanding their solid-state structures and coordination chemistry. Studies involving silicon, germanium, and tin complexes with pyridine-2-olate ligands reveal insights into tetrel coordination, highlighting potential applications in materials science and coordination chemistry (Kuß, Brendler, & Wagler, 2022).

Synthetic Chemistry and Reactivity

The synthesis and reactivity of heterocyclic molecules, such as 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, have been extensively studied. These investigations offer insights into the development of new compounds with potential applications in medicinal chemistry and material science. Studies focus on the synthesis, characterization, and exploration of reactivity patterns, providing a foundation for the design and development of new molecules with tailored properties (Murthy et al., 2017).

Future Directions

The future directions in the research and development of this compound would depend on its intended application, which could range from pharmaceuticals to agrochemicals .

Properties

IUPAC Name

(3S,5R)-5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBICUPWBVAIBQA-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC=C(C=C2)C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C2=CC=C(C=C2)C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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